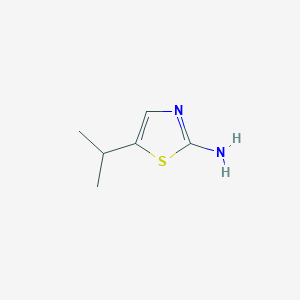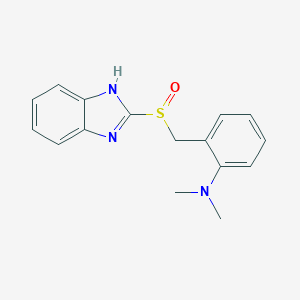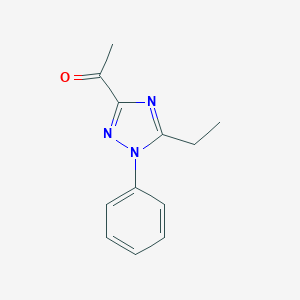
1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene, also known as BDPB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridazine family and has a molecular formula of C20H14N4O2. BDPB is a versatile compound that has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, with minimal toxicity against normal cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells in preclinical studies. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene in lab experiments is its versatility. This compound can be synthesized using various methods and can be modified to suit specific experimental needs. Another advantage is its potential as a therapeutic agent, which may have significant implications for the treatment of cancer and other diseases.
One limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experimental settings. Another limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene. One area of interest is the development of more efficient and scalable synthesis methods for this compound. Another area of interest is the optimization of its use as a therapeutic agent, including the identification of its mechanism of action and the development of more effective delivery systems. In addition, further research is needed to explore the potential applications of this compound in materials science, particularly in the development of organic semiconductors.
Métodos De Síntesis
The synthesis of 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with hydrazine hydrate to form 2,6-dimethylpyridine-3,5-diamine. This intermediate compound is then reacted with 1,4-benzenediacetyl chloride to form this compound. The synthesis of this compound can also be achieved through other methods, including the reaction of 1,4-diaminobenzene with 3,6-dioxo-1,2,4,5-tetrahydropyridazine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene has shown potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer and lung cancer. This compound has also been studied for its potential as an antitumor agent, with promising results in preclinical studies.
In materials science, this compound has been studied for its potential as a building block for the synthesis of organic semiconductors. These semiconductors have been shown to have promising applications in electronic devices, including organic solar cells and organic field-effect transistors.
Propiedades
Número CAS |
107549-68-8 |
|---|---|
Fórmula molecular |
C14H10N4O2 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
3-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H10N4O2/c19-13-7-5-11(15-17-13)9-1-2-10(4-3-9)12-6-8-14(20)18-16-12/h1-8H,(H,17,19)(H,18,20) |
Clave InChI |
MTPSKWYBRGLEBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)C3=NNC(=O)C=C3 |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=O)C=C2)C3=NNC(=O)C=C3 |
Otros números CAS |
107549-68-8 |
Sinónimos |
1,4-bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene 1,4-BODPB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



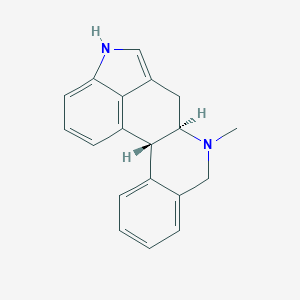
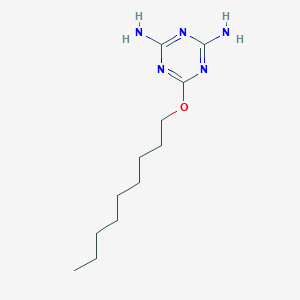


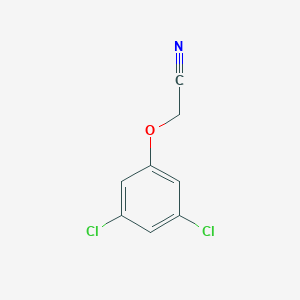
![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)

